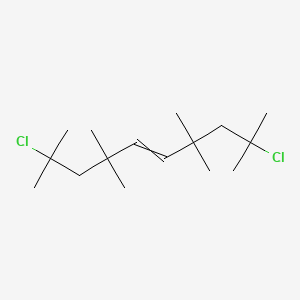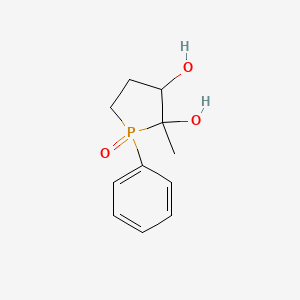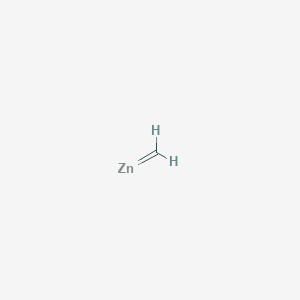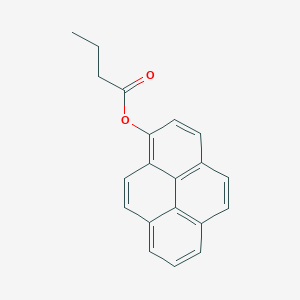
Piperazine, 1-heptyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-heptyl-4-phenyl- is an organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound consists of a six-membered ring containing two nitrogen atoms at opposite positions, with a heptyl group attached to one nitrogen and a phenyl group attached to the other nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-heptyl-4-phenyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine as a co-product . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-heptyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Piperazine, 1-heptyl-4-phenyl- can lead to the formation of corresponding ketones or alcohols, while reduction can yield amines or hydrocarbons .
Applications De Recherche Scientifique
Piperazine, 1-heptyl-4-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Piperazine, 1-heptyl-4-phenyl- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .
Comparaison Avec Des Composés Similaires
Piperazine, 1-heptyl-4-phenyl- can be compared with other similar compounds, such as:
Piperazine, 1-phenyl-: Similar structure but lacks the heptyl group.
Piperazine, 1-methyl-4-phenyl-: Similar structure but has a methyl group instead of a heptyl group.
Piperazine, 1-ethyl-4-phenyl-: Similar structure but has an ethyl group instead of a heptyl group.
The uniqueness of Piperazine, 1-heptyl-4-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
112898-90-5 |
|---|---|
Formule moléculaire |
C17H28N2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-heptyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-2-3-4-5-9-12-18-13-15-19(16-14-18)17-10-7-6-8-11-17/h6-8,10-11H,2-5,9,12-16H2,1H3 |
Clé InChI |
NNCTTWHALHGFSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1CCN(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)


![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)





